molecular formula C21H28O13 B2731525 Cistanoside F CAS No. 97411-47-7

Cistanoside F

Cat. No. B2731525
CAS RN: 97411-47-7
M. Wt: 488.442
InChI Key: KARNWFDIYRKBOE-UZSOATJWSA-N
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Description

Cistanoside F is a natural product derived from the plant Cistus incanus. It is a polyphenolic compound with a molecular weight of 717.73 g/mol. Cistanoside F has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have potential therapeutic applications for the treatment of various diseases.

Scientific Research Applications

1. Protective Effects on Hepatocytes

Cistanoside A, a phenylethanol glycoside similar to Cistanoside F, has demonstrated protective activities in hepatocytes. It was found to enhance the survival rate of primary cultured hepatocytes, alleviate apoptosis and necrosis, and modulate the expression of apoptosis inhibition factors (Luo et al., 2016).

2. Potential in Osteoporosis Treatment

Cistanoside A has shown significant antiosteoporotic effects in an ovariectomized mouse model. It exhibited enhanced bone strength and density, improved bone microarchitecture, and influenced the expression of molecules related to bone formation and resorption. These findings suggest a potential role for similar compounds like Cistanoside F in treating osteoporosis (Xu et al., 2017).

3. Involvement in Bone Metabolism

Further emphasizing its role in bone health, Cistanoside A was found to promote osteogenesis in primary osteoblasts by reducing apoptosis and activating autophagy, likely involving the Wnt/β-catenin signal pathway. This suggests that Cistanoside F might have similar effects on bone metabolism (Chen et al., 2021).

4. Antioxidative Effects on Reproductive Systems

Studies have shown that Cistanoside compounds possess strong antioxidative effects, which could play a role in ameliorating reproductive damage induced by hypoxia. This indicates potential applications of Cistanoside F in treating male infertility related to oxidative stress (Yan et al., 2021).

properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNWFDIYRKBOE-BHSPTIPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cistanoside F

Citations

For This Compound
322
Citations
H Kobayashi, H Karasawa, T Miyase… - Chemical and …, 1985 - jstage.jst.go.jp
… On the basis of the above-mentioned observations, the structure of cistanoside F was … In the series of phenylpropanoid glycosides, cistanoside F is the first example having a free …
Number of citations: 73 www.jstage.jst.go.jp
T Li, L Cao, H Tang, J Li, P Tu, Q Song… - Journal of Chromatography …, 2021 - Elsevier
… In-depth metabolic characterization of cistanoside F (CF), an effective natural product, was conducted as a proof-of-concept for the new strategy namely three-dimensional MS that was …
Number of citations: 5 www.sciencedirect.com
PF Tu, ZH Song, HM Shi, Y Jiang… - Helvetica chimica …, 2006 - Wiley Online Library
… for cistanoside F (=4-O-[(E)-caffeoyl]-3-O-(α-L-rhamnopyranosyl)-D-glucopyranoside) [12]. Comparison of the 1H- and 13C-NMR data of 4a/4b with those of cistanoside F revealed a …
Number of citations: 24 onlinelibrary.wiley.com
Y Hu, J Ding, B Xu, X Sun, G Li… - Pakistan Journal of …, 2023 - researcherslinks.com
Cistanche deserticola YC Ma is a kind of traditional Chinese medicine and food raw material with estrogen-like effect; its active ingredients are glycosides. To explore the absorbed …
Number of citations: 4 researcherslinks.com
T Morikawa, H Xie, Y Pan, K Ninomiya… - Chemical and …, 2019 - jstage.jst.go.jp
… tubulosa, echinacoside (28) and acteoside (29), and the related isolates, kankanoside F (30), isoacteoside (39), kankanose (56), and cistanoside F (57), were found to show …
Number of citations: 40 www.jstage.jst.go.jp
WL Li, JX Ding, J Bai, Y Hu, H Song, XM Sun… - Open Chemistry, 2019 - degruyter.com
… Peak 11 indicated a predominant deprotonated ion with a m/z ratio of 487 (C 21 H 28 O 13 ), which was identical to the elemental composition of cistanoside F. This was supported by …
Number of citations: 3 www.degruyter.com
AE Al-Snafi - IOSR Journal of Pharmacy, 2020 - researchgate.net
Cistanche tubulosa contained many bioactive metabolites, included phenylethanoid glycosides (cistantubuloside A, cistantubuloside B, echinacoside, cistanoside A, acteoside, …
Number of citations: 23 www.researchgate.net
Y Jiang, PF Tu - Journal of chromatography A, 2009 - Elsevier
… Except these, some oligosaccharide derivatives, such as cistanoside F, cistanoside I, cistantubuloses A 1 /A 2 and cistansinensose A 1 /A 2 have also been isolated from Herba …
Number of citations: 213 www.sciencedirect.com
Q Xiong, S Kadota, T TANI, T Namba - … and Pharmaceutical Bulletin, 1996 - jstage.jst.go.jp
… were identified by NMR as acteoside, isoacteoside, 2’-acetylacteoside, tubuloside B, echinacoside, tubuloside A, syringalide A 3’-1-rhamnopyranoside, cistanoside A and cistanoside F. …
Number of citations: 333 www.jstage.jst.go.jp
Y Li, Y Peng, M Wang, G Zhou, Y Zhang, X Li - Journal of Pharmaceutical …, 2016 - Elsevier
… , C 16 H 24 O 10 , 1.79 min) was identified as an iridoid, 8-epiloganic acid, and peak 14 (m/z 487.1445, C 21 H 28 O 13 , 1.98 min) was identified as an oligosaccharide, cistanoside F. …
Number of citations: 28 www.sciencedirect.com

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